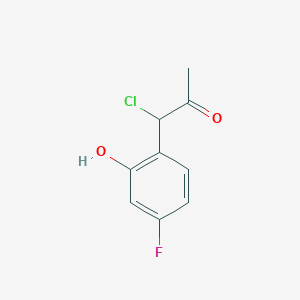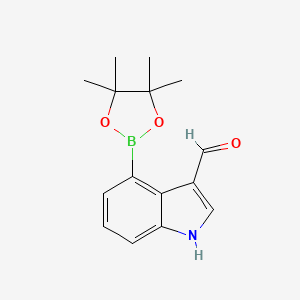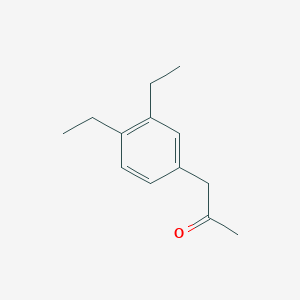
(R)-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a piperidin-3-yl group at the 5-position, with the compound being in its hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling of the Piperidine and Pyridine Rings: The coupling of the piperidine and pyridine rings can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl often involve continuous flow reactions and scalable processes to ensure high yields and purity. These methods may include the use of microwave irradiation for efficient cyclocondensation reactions and the use of chiral catalysts for enantioselective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects in neurological disorders . The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-fluoro-5-(piperidin-3-yl)pyridine: The free base form of the compound.
(S)-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl: The enantiomer of the compound.
3-fluoro-5-(piperidin-3-yl)pyridine: The racemic mixture of the compound.
Uniqueness
®-3-fluoro-5-(piperidin-3-yl)pyridine 2HCl is unique due to its specific stereochemistry, which imparts distinct biological activities and pharmacological properties compared to its enantiomers and racemic mixtures . The presence of the fluorine atom also enhances its chemical stability and binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C10H15Cl2FN2 |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
3-fluoro-5-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8;;/h4,6-8,12H,1-3,5H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
VOVNBTGBXGKPDM-JZGIKJSDSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CC(=CN=C2)F.Cl.Cl |
SMILES canonique |
C1CC(CNC1)C2=CC(=CN=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
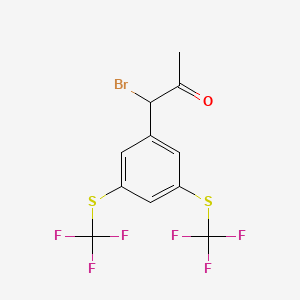
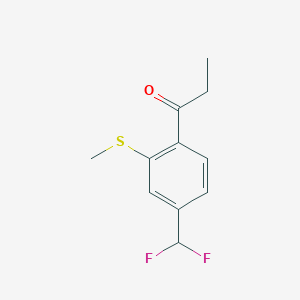
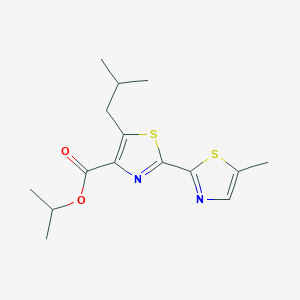
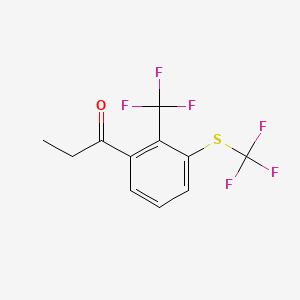
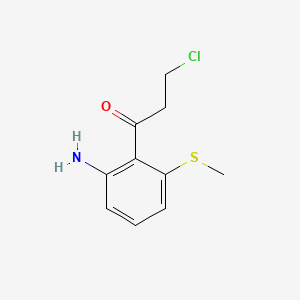
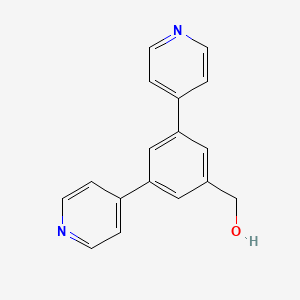
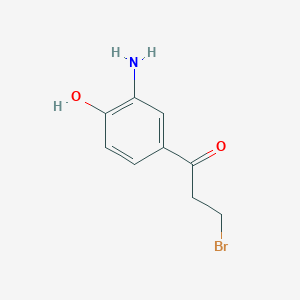
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)


